Distinct 7-Fluoro-6-methoxy Substitution Pattern Confers Unique Physicochemical and Biological Profile Compared to Unsubstituted Quinazolinone Core
The target compound's specific 7-fluoro and 6-methoxy substitution pattern provides a distinct electronic and steric environment compared to the unsubstituted quinazolin-4-one core (e.g., quinazolin-4(3H)-one, CAS 491-36-1). The fluorine atom introduces strong electron-withdrawing effects and increases metabolic stability, while the methoxy group contributes to planarity and potential hydrogen bonding interactions [1]. In the context of USP7 inhibition, structural patterns incorporating specific substitution on the quinazolinone ring are emerging as critical for selectivity, whereas unsubstituted or differently substituted cores often lack target engagement or exhibit poor selectivity [2].
| Evidence Dimension | Electronic and Steric Properties / Target Engagement Potential |
|---|---|
| Target Compound Data | 7-Fluoro-6-methoxy substitution |
| Comparator Or Baseline | Unsubstituted quinazolin-4-one core |
| Quantified Difference | Not quantified in direct head-to-head assay for this exact compound; inferred from SAR trends in quinazolinone-based USP7 and kinase inhibitor series. |
| Conditions | In silico and in vitro SAR analysis of quinazolin-4-one scaffolds; patent and literature review of USP7 and kinase inhibitor programs [1][2][3]. |
Why This Matters
The 7-fluoro-6-methoxy substitution is a key structural determinant for activity in USP7 and other therapeutic programs; using an unsubstituted core would likely result in loss of target affinity and cellular efficacy, making the specific compound essential for maintaining SAR continuity in lead optimization campaigns.
- [1] Nosova, E. (2019). Figure 286 – Fluorinated quinazolines and quinazolin-4-ones. Academia.edu. Retrieved from https://www.academia.edu View Source
- [2] Kessler, B. M. (2014). Selective and reversible inhibitors of ubiquitin-specific protease 7: a patent evaluation (WO2013030218). Expert Opinion on Therapeutic Patents, 24(5), 597-602. https://doi.org/10.1517/13543776.2014.882320 View Source
- [3] WO2013030218 - Selective and reversible inhibitors of ubiquitin-specific protease 7. (2012). Hybrigenics SA. Retrieved from https://idiyas.com/patent/badge/9546150 View Source
